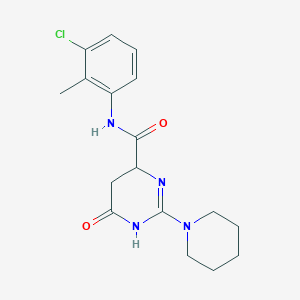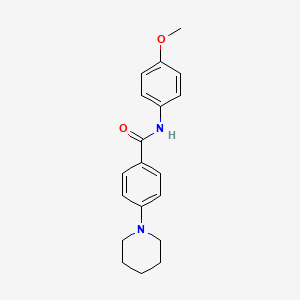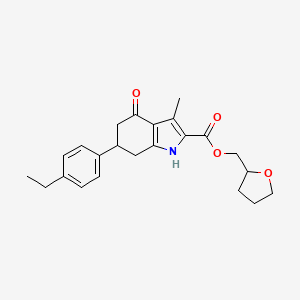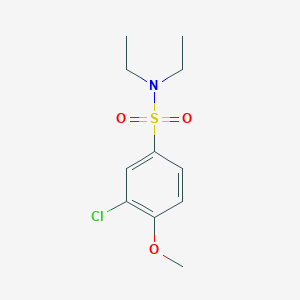![molecular formula C20H24N2O3S B4693211 N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4693211.png)
N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide
Overview
Description
The compound “N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . Piperidines play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be formed through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide” would require further analysis.
Scientific Research Applications
Antiviral Applications
Piperidine derivatives have shown promise in antiviral therapy. Specifically, certain 4,4-disubstituted N-benzyl piperidines have been identified as inhibitors of the H1N1 influenza virus, interacting with the hemagglutinin fusion peptide . Additionally, piperidine cores have been utilized in the discovery of potential inhibitors for SARS-CoV-2 , indicating the versatility of piperidine derivatives like our compound in antiviral research.
Anticancer Properties
The piperidine nucleus is a common feature in many anticancer agents. Piperidine derivatives are being explored for their potential to inhibit cancer cell proliferation and metastasis. These compounds have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers, both in vitro and in vivo . The compound could be a candidate for further research in this field due to its structural relation to piperidine.
Neuroprotective Effects
Piperidine derivatives are also being investigated for their neuroprotective properties. For instance, multi-target-directed hybrids containing piperidine structures are being developed for the treatment of Alzheimer’s disease . These compounds aim to address multiple pathological factors simultaneously, which is a promising approach for neurodegenerative diseases.
Anti-Inflammatory and Analgesic Uses
The anti-inflammatory and analgesic effects of piperidine derivatives make them valuable in the development of new medications for pain and inflammation management. The structural flexibility of piperidine allows for the synthesis of various compounds that can modulate inflammatory pathways and provide pain relief .
Antimicrobial and Antifungal Activities
Piperidine derivatives have shown significant antimicrobial and antifungal activities. These compounds can be designed to target specific microbial pathways, offering a potential solution to combat antibiotic-resistant strains of bacteria and fungi .
Cardiovascular Applications
Piperidine derivatives are being explored for their potential use in cardiovascular diseases. Their ability to act as antihypertensive agents can be particularly beneficial in managing conditions like hypertension, which is a major risk factor for heart disease .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have a wide range of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
properties
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(16-21-26(24,25)19-9-5-2-6-10-19)22-13-11-18(12-14-22)15-17-7-3-1-4-8-17/h1-10,18,21H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOIFCQKSRUBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4693137.png)
![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4693144.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4693162.png)
![N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4,5-dimethyl-3-isoxazolecarboxamide](/img/structure/B4693163.png)
![methyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4693167.png)

![N-(tetrahydro-2-furanylmethyl)-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4693179.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4693191.png)
![ethyl 1-methyl-5-{[(pyridin-2-ylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylate](/img/structure/B4693206.png)


![N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4693221.png)